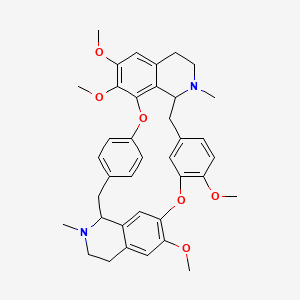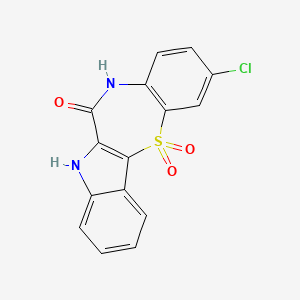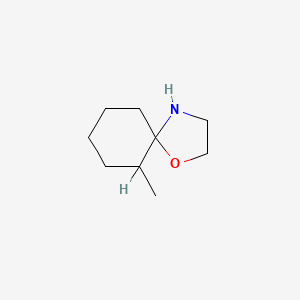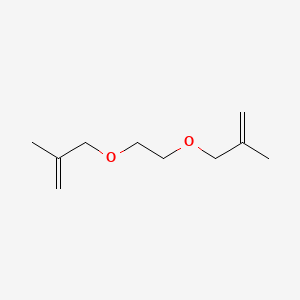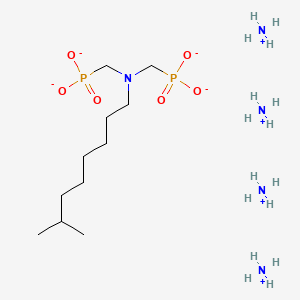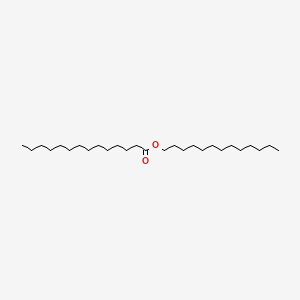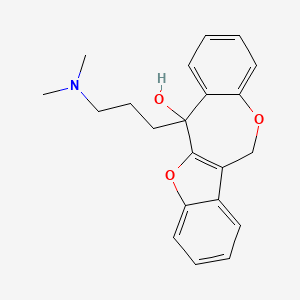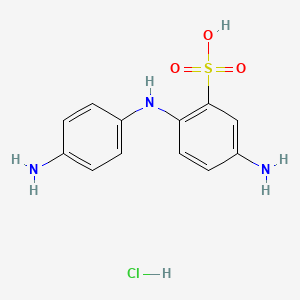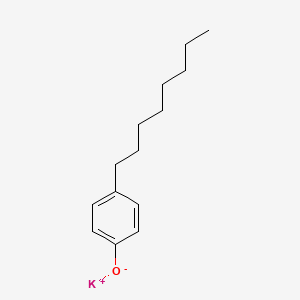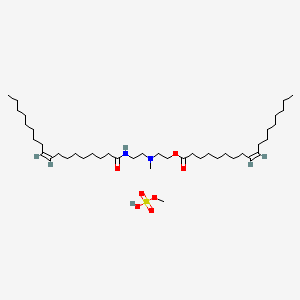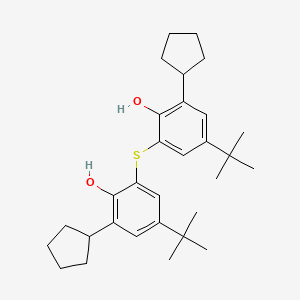![molecular formula C5H11K4NO6P2 B12675387 Tetrapotassium [(propylimino)bis(methylene)]diphosphonate CAS No. 94278-03-2](/img/structure/B12675387.png)
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is a chemical compound with the molecular formula C5H15NO6P2K4 and a molecular weight of 399.484662. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Reactants: Propylamine, formaldehyde, phosphorous acid, and potassium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.
Purification: The product is purified using crystallization or filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .
Scientific Research Applications
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves its ability to chelate metal ions and stabilize reactive intermediates. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved are related to metal ion chelation and stabilization of reactive species .
Comparison with Similar Compounds
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate: Another chelating agent with similar applications.
Tetrapotassium pyrophosphate: Used in similar industrial applications as a stabilizer and corrosion inhibitor.
Tetrapotassium tripolyphosphate: Employed in detergents and water treatment.
Uniqueness
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is unique due to its specific structure, which provides enhanced chelating properties and stability compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in various applications .
Properties
CAS No. |
94278-03-2 |
|---|---|
Molecular Formula |
C5H11K4NO6P2 |
Molecular Weight |
399.48 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
VQPGDBQRFZFNKO-UHFFFAOYSA-J |
Canonical SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
